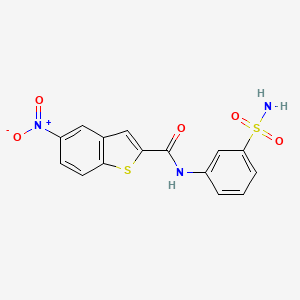
5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of sulfonamide-based drugs. The compound has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Aplicaciones Científicas De Investigación
5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use in the treatment of cancer. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It works by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Another area of research is the use of this compound in the treatment of inflammation. The compound has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
The compound has also been studied for its potential use in the treatment of infectious diseases. It has been shown to inhibit the growth of various bacteria, including Helicobacter pylori, which is responsible for causing stomach ulcers.
Mecanismo De Acción
The mechanism of action of 5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide involves the inhibition of the activity of certain enzymes, including CAIX and COX-2. CAIX is overexpressed in many types of cancer cells and is involved in maintaining the pH balance of the tumor microenvironment. Inhibition of CAIX leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth of cancer cells.
COX-2 is involved in the production of inflammatory mediators such as prostaglandins. Inhibition of COX-2 leads to a decrease in the production of these mediators, which in turn reduces inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound include inhibition of the activity of CAIX and COX-2, which leads to a decrease in the pH of the tumor microenvironment and a reduction in inflammation, respectively. The compound has also been shown to inhibit the growth of various cancer cells and bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound has been extensively studied in vitro and in vivo, and has shown promising results.
However, there are also some limitations to the use of this compound in lab experiments. One of the major limitations is its solubility in water, which makes it difficult to use in aqueous solutions. The compound also has low bioavailability, which limits its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the research on 5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide. One direction is the development of more effective synthesis methods that can improve the yield and purity of the compound. Another direction is the optimization of the compound's structure to improve its solubility and bioavailability.
In terms of scientific research applications, future directions include the exploration of the compound's potential use in combination with other drugs for the treatment of cancer, inflammation, and infectious diseases. The compound's potential use in the treatment of other diseases, such as Alzheimer's disease, is also an area of future research.
Conclusion:
In conclusion, this compound is a synthetic molecule that has shown promising results in various scientific research applications. The compound's potential use in the treatment of cancer, inflammation, and infectious diseases has been extensively studied, and future research directions include the exploration of its use in combination with other drugs and in the treatment of other diseases.
Métodos De Síntesis
The synthesis of 5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-amino-4-nitrobenzenesulfonamide with 2-carboxybenzothiophene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The final product is obtained by purification using column chromatography.
Propiedades
IUPAC Name |
5-nitro-N-(3-sulfamoylphenyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O5S2/c16-25(22,23)12-3-1-2-10(8-12)17-15(19)14-7-9-6-11(18(20)21)4-5-13(9)24-14/h1-8H,(H,17,19)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEFAQPVNKIEDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

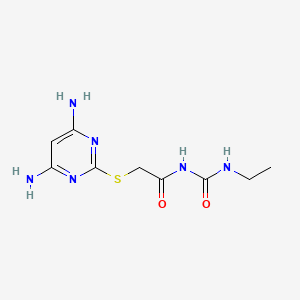
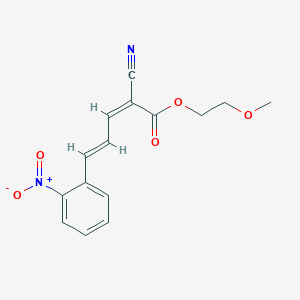
![1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7477534.png)
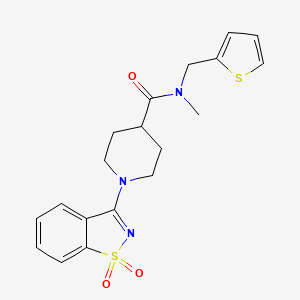
![7-Methyl-4-[(4-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]chromen-2-one](/img/structure/B7477548.png)
![N-(cyclopentylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7477551.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B7477565.png)
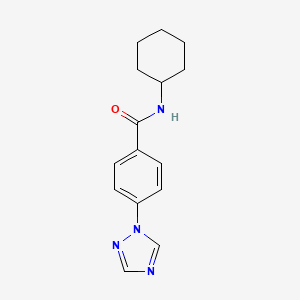
![N-[(3-chlorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7477586.png)
![N-[2-(4-acetylanilino)-2-oxoethyl]-4-(trifluoromethyl)benzamide](/img/structure/B7477608.png)
![[2-(Cyclohexylcarbamoylamino)-2-oxoethyl] 4-(difluoromethylsulfonyl)benzoate](/img/structure/B7477619.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide](/img/structure/B7477623.png)
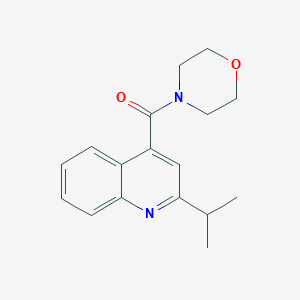
![Butyl 4-[(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoate](/img/structure/B7477634.png)